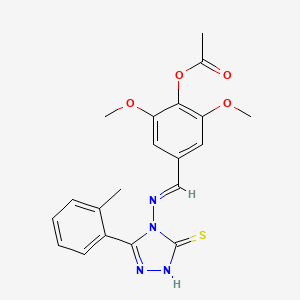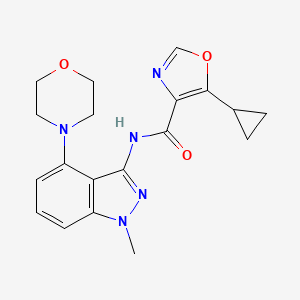![molecular formula C20H24N4O2 B5580701 N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3,4,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5580701.png)
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3,4,7-trimethyl-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3,4,7-trimethyl-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C20H24N4O2 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.18992602 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibitory Properties and Enzyme Interactions
- Indole-based compounds, including those with oxadiazole moieties, have been found to be potent inhibitors of human cytosolic phospholipase A2α (cPLA2α), which is significant in inflammatory processes. The inclusion of oxadiazole residues in these compounds, such as a 3-methyl-1,2,4-oxadiazol-5-yl-moiety, has shown an increase in inhibitory potency (Bovens et al., 2010).
Anticancer Activity
- Substituted benzamides with 1,3,4-oxadiazol-2-yl phenyl and trimethoxyphenyl moieties have exhibited moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
- Novel indole-based oxadiazole scaffolds with substituted-phenyl butanamides demonstrated potent inhibitory activity against the urease enzyme, suggesting potential therapeutic applications (Nazir et al., 2018).
Antimicrobial and Antioxidant Effects
- Indole derivatives with oxadiazole moieties, such as those synthesized by Saundane and Mathada, showed notable antioxidant and antimicrobial activities, offering potential in the development of new antimicrobial agents (Saundane & Mathada, 2015).
Synthesis Techniques and Molecular Characterization
- Advanced synthesis techniques, such as microwave irradiation, have been employed to create novel compounds with indole and oxadiazole moieties, which were then evaluated for their antimicrobial activities (Gomha & Riyadh, 2011).
Pharmacodynamics and Drug Discovery
- The application of chemical genetics in drug discovery has led to the identification of small molecules, including those with oxadiazole structures, as potential apoptosis inducers and anticancer agents. This approach has been instrumental in understanding molecular targets and signaling pathways (Cai et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3,4,7-trimethyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-5-24(10-15-21-19(26-23-15)14-8-9-14)20(25)18-13(4)16-11(2)6-7-12(3)17(16)22-18/h6-7,14,22H,5,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIQFGYGJJLMQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NOC(=N1)C2CC2)C(=O)C3=C(C4=C(C=CC(=C4N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)-1-piperidinecarboxylate](/img/structure/B5580633.png)

![5-(dimethylamino)-2-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)pyridazin-3(2H)-one](/img/structure/B5580647.png)
![8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5580653.png)
![N-[1-(5-methyl-1H-benzimidazol-2-yl)ethyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5580663.png)
![N-(4-fluoro-3-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B5580666.png)
![1-{4-[2-(1,1-dioxidotetrahydro-3-thienyl)ethyl]phenyl}propan-1-one](/img/structure/B5580676.png)
![9-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-2-cyclopropyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5580690.png)

![3-[(2-{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5580703.png)


![(E)-N-[4-(ACETYLAMINO)PHENYL]-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE](/img/structure/B5580733.png)
